Desmethyl metolazone

描述

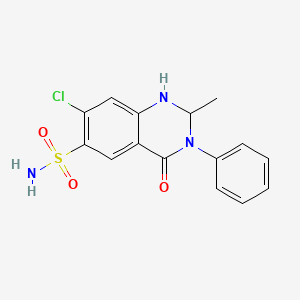

Desmethyl metolazone is a chemical compound with the molecular formula C15H14ClN3O3S. It is structurally related to metolazone, a thiazide-like diuretic commonly used to treat hypertension and edema associated with congestive heart failure. This compound is characterized by the absence of a methyl group that is present in metolazone, which slightly alters its chemical properties and biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of desmethyl metolazone typically involves the following steps:

Formation of the Quinazoline Ring: The initial step involves the formation of the quinazoline ring structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonamide reagents under suitable conditions.

Final Modifications: The final step involves the removal of the methyl group to obtain this compound. This can be achieved through demethylation reactions using reagents like boron tribromide or other demethylating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: Desmethyl metolazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Chemical Applications

Desmethyl metolazone serves as a reference compound in analytical chemistry, particularly for the development of chromatographic methods. Its unique structural properties allow researchers to utilize it in various analytical techniques to separate and quantify other compounds effectively.

This compound has been extensively studied for its biological effects, particularly its role in renal function and electrolyte balance. It primarily inhibits sodium reabsorption in renal tubular mechanisms, which is crucial for managing conditions such as hypertension and edema.

Pharmacological Insights

Recent studies have shown that this compound activates the human pregnane X receptor (hPXR), influencing the expression of cytochrome P450 3A4 and multidrug-resistance protein 1 (MDR1). This activation can alter drug metabolism and potentially lead to drug-drug interactions.

Pharmacokinetics

This compound exhibits a bioavailability of approximately 65% and a half-life of around 14 hours. The primary route of excretion is via urine (approximately 80%), with the remainder being metabolized into inactive forms or excreted through bile.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | ~65% |

| Half-life | ~14 hours |

| Primary Excretion | Urine (~80%) |

| Metabolism | Inactive forms |

Clinical Case Studies

This compound has been investigated in clinical settings for its additive diuretic effects when combined with other diuretics like furosemide. A retrospective study involving ten patients with congestive heart failure demonstrated positive outcomes, with eight patients showing improved diuresis after administration of this compound following inadequate responses to furosemide treatment .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new diuretic drugs and as an intermediate in synthesizing related compounds. Its unique properties make it a valuable asset in creating effective therapeutic agents for managing hypertension and edema.

作用机制

The mechanism of action of desmethyl metolazone involves interference with the renal tubular mechanism of electrolyte reabsorption. It primarily inhibits sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. This results in increased excretion of sodium and chloride ions, leading to enhanced water excretion and diuresis. The molecular targets include the sodium-chloride symporter in the renal tubules.

相似化合物的比较

Metolazone: A thiazide-like diuretic with a similar structure but with an additional methyl group.

Chlorothiazide: Another thiazide diuretic with a different chemical structure but similar pharmacological effects.

Hydrochlorothiazide: A widely used thiazide diuretic with a different chemical structure.

Uniqueness of Desmethyl Metolazone: this compound is unique due to the absence of the methyl group, which slightly alters its chemical properties and biological activity compared to metolazone. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications.

生物活性

Desmethyl metolazone is a thiazide-like diuretic that has garnered attention for its pharmacological properties, particularly in the context of renal function and electrolyte balance. This article delves into its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the absence of a methyl group present in its parent compound, metolazone. This structural modification slightly alters its chemical properties and biological activity, particularly in its interaction with renal transporters and enzymes involved in electrolyte reabsorption.

Target of Action

this compound primarily targets the renal tubular mechanisms responsible for electrolyte reabsorption. It inhibits sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule.

Mode of Action

The compound disrupts normal electrolyte balance by interfering with sodium-chloride cotransporters, leading to increased excretion of sodium and water. This action is crucial for managing conditions such as hypertension and edema.

Biochemical Pathways

The inhibition of sodium reabsorption affects several biochemical pathways related to fluid balance and blood pressure regulation. Increased sodium excretion can lead to a decrease in blood volume, thus lowering blood pressure.

Pharmacokinetics

This compound exhibits a bioavailability of approximately 65%, with a half-life around 14 hours. The primary route of excretion is via urine (approximately 80%), with the remainder being metabolized into inactive forms or excreted through bile .

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | ~65% |

| Half-life | ~14 hours |

| Primary Excretion | Urine (~80%) |

| Metabolism | Inactive forms |

Cellular Effects

This compound influences various cellular processes, particularly in renal cells. It enhances diuresis by inhibiting sodium reabsorption, which can affect cell signaling pathways related to electrolyte balance. Furthermore, it may modulate gene expression associated with renal function and electrolyte transport.

Activation of Human Pregnane X Receptor (hPXR)

Recent studies have shown that this compound activates the human pregnane X receptor (hPXR), which regulates the expression of cytochrome P450 3A4 (CYP3A4) and multidrug-resistance protein 1 (MDR1). This activation can lead to altered drug metabolism and potential drug-drug interactions .

Case Study: hPXR Activation

In a screening study involving 1481 FDA-approved drugs, this compound was identified as an activator of hPXR. This activation was confirmed through luciferase reporter assays in HEK293T cells, demonstrating its role in enhancing CYP3A4 and MDR1 expression in human hepatocytes and intestinal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound maintains diuretic effects for several hours post-administration. However, prolonged exposure may lead to adaptive changes in cellular functions, including altered expression levels of transporters involved in electrolyte balance.

Scientific Research Applications

This compound's unique properties make it valuable for various scientific research applications:

- Chemistry : Used as a reference compound for developing chromatographic methods.

- Biology : Investigated for effects on cellular processes and biochemical assays.

- Medicine : Explored for therapeutic applications in hypertension and edema management.

- Industry : Utilized in developing new diuretic drugs and as an intermediate in synthesizing related compounds .

属性

IUPAC Name |

7-chloro-2-methyl-4-oxo-3-phenyl-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-9-18-13-8-12(16)14(23(17,21)22)7-11(13)15(20)19(9)10-5-3-2-4-6-10/h2-9,18H,1H3,(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEBDQJJKWCCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28524-40-5 | |

| Record name | Desmethyl metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028524405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC03B6WQA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。